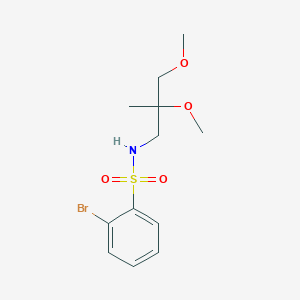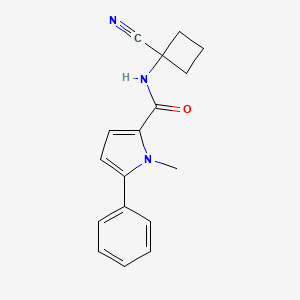
N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrrole ring and the phenyl ring are both aromatic, which means they have a special stability due to the delocalization of electrons. The cyclobutyl group is a small, strained ring, which could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group in this compound suggests that it might be able to form hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
Antitumor Activities
Several compounds structurally related to N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide have been investigated for their antitumor activities. For instance, 2-cyanoaziridine-1-carboxamides were synthesized and shown to be active against solid and hematological tumor cells in culture, including strains resistant to doxorubicin and mitoxantrone. The potencies of these compounds correlated with the lipophilicity of substituents, suggesting that modifications to the cyanoaziridine structure, similar to the compound , could yield potent antitumor agents (Iyengar et al., 1999).
DNA Interaction and Gene Expression Inhibition
Research on compounds featuring pyrrole and carboxamide functionalities has shown potential in targeting DNA and inhibiting gene expression. For example, N-methylpyrrole-N-methylimidazole polyamides have been conjugated with fluorophores to detect specific DNA sequences and characterize protein-DNA complex formation. This suggests that N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide might have applications in gene regulation or as a tool in molecular biology research (Han et al., 2016).
Neuroinflammation Imaging
A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for imaging reactive microglia and neuroinflammation in vivo. Given the structural specificity of these compounds, derivatives such as N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide could potentially be modified for similar applications in diagnosing or studying neuroinflammatory diseases (Horti et al., 2019).
Modification to Reduce Metabolic Degradation
In the context of drug design, efforts to modify the structure of compounds to evade metabolic degradation by enzymes like aldehyde oxidase (AO) have been documented. A study on imidazo[1,2-a]pyrimidine derivatives, aiming to avoid AO-mediated oxidation, revealed that altering the heterocycle or blocking reactive sites effectively reduces AO metabolism. This insight could be relevant for enhancing the stability and bioavailability of N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide for therapeutic applications (Linton et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOJVOINCDBZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

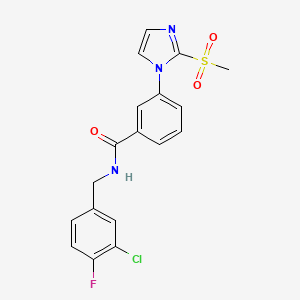
![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
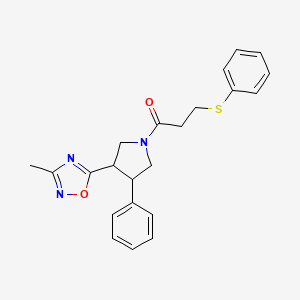
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)
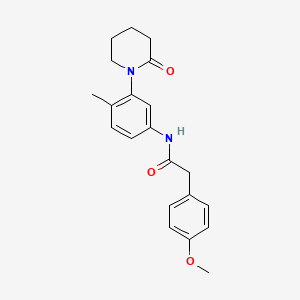
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)
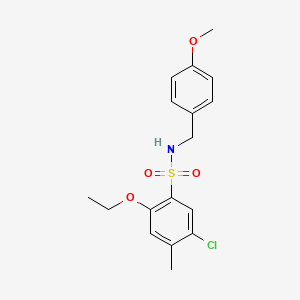
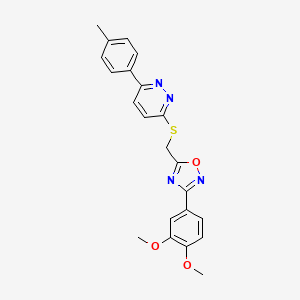


![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
